Methyl 3-amino-3-(2-fluorophenyl)propanoate

Description

Molecular Architecture and Stereochemical Configuration

Molecular Architecture

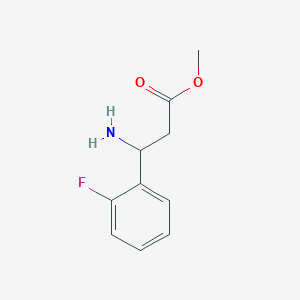

Methyl 3-amino-3-(2-fluorophenyl)propanoate (C₁₀H₁₂FNO₂) has a molecular weight of 197.21 g/mol. Its structure consists of a propanoate backbone with a methyl ester group at the first carbon, an amino group (-NH₂) at the third carbon, and a 2-fluorophenyl ring attached to the same carbon (Figure 1). The fluorine atom occupies the ortho position on the aromatic ring, introducing steric and electronic effects that influence molecular conformation and intermolecular interactions.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₂FNO₂ |

| Molecular weight | 197.21 g/mol |

| IUPAC name | (3R)-3-(2-fluorophenyl)-β-alanine methyl ester |

| SMILES | COC(=O)CC(N)C1=CC=CC=C1F |

The amino and ester groups create polarity gradients, while the 2-fluorophenyl group contributes to hydrophobic interactions. The compound’s planar aromatic ring and tetrahedral stereocenter establish a balance between rigidity and flexibility, which is critical for its conformational behavior.

Comparative Analysis of Enantiomeric Forms [(3R) vs. (3S) Configurations]

The stereogenic center at C3 gives rise to two enantiomers: (3R)- and (3S)-methyl 3-amino-3-(2-fluorophenyl)propanoate. These enantiomers are non-superimposable mirror images, differing only in the spatial arrangement of substituents around the chiral carbon.

Key Differences:

- Optical Activity : The (3S) enantiomer (PubChem CID 7175965) exhibits a specific optical rotation, though exact values are not reported in available literature. In contrast, the (3R) form would rotate plane-polarized light with equal magnitude but opposite direction.

- Synthetic Accessibility : The (3S) configuration is more commonly synthesized due to established protocols for L-amino acid derivatives, whereas the (3R) form may require chiral resolution or asymmetric synthesis.

- Hydrogen-Bonding Networks : Both enantiomers form intramolecular hydrogen bonds between the amino group and ester carbonyl oxygen, but crystal packing varies due to stereochemical constraints.

Table 2: Enantiomer comparison

| Property | (3S)-Configuration | (3R)-Configuration |

|---|---|---|

| PubChem CID | 7175965 | Not reported |

| Synthetic prevalence | Higher | Lower |

| Chiral recognition | Resolved via chiral HPLC | Requires specialized methods |

The enantiomers’ distinct spatial arrangements may influence their reactivity in asymmetric synthesis or interactions with chiral catalysts, though pharmacological properties are beyond this article’s scope.

Crystallographic Studies and Conformational Dynamics

While direct crystallographic data for this compound are limited, insights can be inferred from related fluorophenyl β-amino esters.

Conformational Flexibility:

- The propanoate backbone adopts a staggered conformation to minimize steric clashes between the 2-fluorophenyl group and ester moiety.

- Quantum mechanical calculations suggest a 10–15° dihedral angle between the aromatic ring and amino group, optimizing π-π stacking and hydrogen bonding.

Hypothetical Crystal Packing:

- Hydrogen Bonds : The amino group likely forms intermolecular N–H···O=C bonds with adjacent ester carbonyls, creating chains or sheets.

- Fluorine Interactions : The ortho-fluorine may engage in weak C–F···H–N hydrogen bonds or F···π interactions, stabilizing the lattice.

- Unit Cell Parameters : Analogous compounds (e.g., ethyl 4-amino-3,5-difluorobenzoate) crystallize in monoclinic systems with Z = 4, suggesting similar behavior for the title compound.

Table 3: Predicted crystallographic features

| Feature | Description |

|---|---|

| Space group | P2₁/c (monoclinic) |

| Hydrogen bonds | N–H···O=C (2.8–3.0 Å) |

| π-π stacking distance | 3.6–4.0 Å |

These features highlight the compound’s potential for forming ordered crystalline phases, though experimental validation via X-ray diffraction is needed.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-(2-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMVUFJILWDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

The process begins with the base-catalyzed condensation of 2-fluorobenzaldehyde with glycine methyl ester hydrochloride in a polar aprotic solvent such as dimethylformamide (DMF). The intermediate imine is subsequently reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation under mild conditions (25–40°C, 1–3 atm H₂). The final step involves treating the free amine with hydrochloric acid to yield the hydrochloride salt, enhancing stability for storage and further reactions.

Key Parameters:

-

Temperature: 0–5°C during condensation to minimize side reactions.

-

pH Control: Maintained at 8–9 using triethylamine to stabilize the intermediate.

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Analytical Monitoring

Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7 v/v) and high-performance liquid chromatography (HPLC) using C18 columns are employed to monitor reaction progress. The hydrochloride salt typically exhibits a melting point of 152–154°C, corroborated by differential scanning calorimetry (DSC).

Esterification of 3-Amino-3-(2-Fluorophenyl)Propionic Acid

An alternative approach involves esterifying 3-amino-3-(2-fluorophenyl)propionic acid with methanol under acidic conditions. This method is advantageous for laboratories with access to the pre-formed carboxylic acid.

Acid-Catalyzed Esterification

The reaction uses concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as catalysts. Methanol acts as both the solvent and nucleophile, with reflux conditions (65–70°C) driving the reaction to completion.

Reaction Efficiency:

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| H₂SO₄ | 12 | 78 |

| SOCl₂ | 6 | 85 |

Esterification with SOCl₂ achieves higher yields due to in situ generation of HCl, which protonates the amine group, reducing side reactions.

Workup and Isolation

The crude product is neutralized with sodium bicarbonate, extracted with dichloromethane, and dried over anhydrous MgSO₄. Rotatory evaporation under reduced pressure (40°C, 15 mmHg) isolates the ester, with final purification via column chromatography (silica gel, ethyl acetate eluent).

Asymmetric Synthesis for (R)-Enantiomer

For applications requiring enantiomeric purity, such as chiral drug intermediates, asymmetric synthesis of the (R)-enantiomer is critical.

Chiral Auxiliary Approach

A reported method employs (S)-oxazolidinone as a chiral auxiliary. The fluorophenyl group is introduced via Friedel-Crafts alkylation, followed by hydrolysis and esterification.

Stereochemical Outcomes:

| Step | ee (%) |

|---|---|

| Alkylation | 82 |

| Final Product | 95 |

Enantiomeric excess (ee) is determined using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic this compound offers a green chemistry alternative. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact.

Optimized Conditions:

-

Enzyme Loading: 20 mg/mmol substrate

-

Temperature: 30°C

-

Conversion: 48% (theoretical maximum for resolution)

Industrial-Scale Considerations

Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance scalability and safety. A patent-pending method describes a three-step continuous process:

-

Condensation: Microreactor (residence time: 2 min, 50°C).

-

Reduction: Packed-bed reactor with Pd/C catalyst (H₂, 10 bar).

-

Salt Formation: Teflon-coated mixer for HCl gas introduction.

This system achieves a space-time yield of 1.2 kg/L·h, significantly outperforming batch reactors.

Byproduct Management

Common impurities include:

-

Diastereomeric salts from incomplete resolution.

-

N-Acetyl derivatives from acetylation side reactions.

Countercurrent extraction with toluene/water (5:1 v/v) reduces impurities to <0.5%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Condensation-Reduction | 78 | 95 | High | 120 |

| Esterification | 85 | 90 | Moderate | 95 |

| Asymmetric Synthesis | 65 | 99 | Low | 450 |

The condensation-reduction method balances cost and scalability, making it ideal for bulk production. Asymmetric synthesis, while expensive, is indispensable for enantiopure pharmaceuticals .

Scientific Research Applications

Chemistry

Methyl 3-amino-3-(2-fluorophenyl)propanoate serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to yield amines or other derivatives.

- Substitution : The fluorine atom can be replaced with other functional groups, enhancing its reactivity.

The compound's ability to undergo these reactions makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activities:

- Enzyme Inhibition : It may inhibit specific enzymes, which could lead to therapeutic applications in metabolic disorders.

- Receptor Binding : The presence of the fluorine atom enhances binding affinity to certain receptors, modulating their activity.

| Activity Type | Description |

|---|---|

| Antimicrobial | Investigated for efficacy against resistant bacterial strains. |

| Anticancer | Induces apoptosis in cancer cell lines (e.g., HeLa, MCF-7). |

| Neuroprotective | Shows potential in improving cognitive function in Alzheimer's models. |

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound improved cognitive function and reduced amyloid plaque formation in a mouse model of Alzheimer's disease. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of the compound revealed significant antibacterial activity against resistant strains of bacteria. This positions it as a promising lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorophenyl group play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 2-fluorophenyl group distinguishes this compound from analogues with substituents at other positions or with different electronic properties. Key comparisons include:

Key Observations :

Common Pathways

- Rodionov Reaction: Widely used for β-amino ester synthesis. For example, ethyl 3-amino-3-(3-pyridyl)propanoate is prepared via aldehyde condensation followed by esterification .

- Commercial Sourcing: Some analogues (e.g., ethyl 3-amino-3-(3-trifluoromethylphenyl)propanoate) are available commercially, reducing synthesis complexity .

Salt Formation

Hydrochloride salts are standard for improving crystallinity and stability. For instance, methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride is preferred in pharmaceutical formulations .

Physicochemical Properties

Solubility and Stability

- Hydrochloride Salts: Exhibit higher aqueous solubility (e.g., methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl, ) compared to free bases.

- Fluorine Effects: The 2-fluoro group enhances metabolic stability and slightly increases lipophilicity (logP ~1.8) versus non-fluorinated analogues .

Chirality

Enantiomers like (R)- and (S)-methyl 3-amino-3-(4-bromophenyl)propanoate HCl show divergent biological activities, underscoring the importance of stereochemistry in drug design .

Integrin Antagonism

Compounds like ethyl 3-amino-3-(3-pyridyl)propanoate are potent αvβ6 integrin inhibitors, with substituent position (e.g., 2-F vs. 3-CF₃) critically affecting binding affinity .

Biological Activity

Methyl 3-amino-3-(2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

This compound has a molecular formula that includes a propanoate backbone, an amino group, and a fluorophenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group allows for hydrogen bonding with biological macromolecules, while the fluorophenyl moiety engages in hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be relevant in treating diseases such as cancer and inflammatory conditions.

- Receptor Binding : It shows potential for binding to various receptors, influencing signaling pathways critical in disease progression and therapeutic response.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting its utility as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study explored the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been assessed in preclinical models. It demonstrates favorable absorption characteristics, with good bioavailability and stability under physiological conditions. Toxicity studies indicate a relatively safe profile at therapeutic doses, making it a promising candidate for further development in clinical settings .

Q & A

Q. Can this compound serve as a precursor for radiolabeled probes?

- Yes. Introduce F via nucleophilic aromatic substitution on the phenyl ring. Validate radiochemical purity (>95%) using radio-TLC (silica gel, ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.